AST5902 trimesylate

Pharmacokinetics Drug Metabolism EGFR TKI

Procure AST5902 trimesylate for its 62.1 h half-life and low CYP3A4 induction, enabling stable, predictable exposure in in vivo studies. As the bioactive metabolite of alflutinib, it retains potent activity against EGFR mutants (exon 19 del, L858R, T790M) with high selectivity. It is an essential tool for preclinical CNS penetration models and bioanalytical method validation.

Molecular Formula C30H41F3N8O11S3
Molecular Weight 842.9 g/mol
Cat. No. B8143721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAST5902 trimesylate
Molecular FormulaC30H41F3N8O11S3
Molecular Weight842.9 g/mol
Structural Identifiers
SMILESCNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4)
InChIKeyKRCDPFVVSHJNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonic Acid Salt of N-[5-[[4-(1-Methylindol-3-yl)Pyrimidin-2-yl]Amino]-2-[Methyl-[2-(Methylamino)Ethyl]Amino]-6-(2,2,2-Trifluoroethoxy)Pyridin-3-yl]Prop-2-Enamide (AST5902 Mesylate): A Third-Generation EGFR TKI Active Metabolite


The compound methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide, also known as AST5902 mesylate (CAS 2412155-74-7 base; 2929417-90-1 trimesylate), is the principal bioactive N-desmethyl metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) alflutinib (AST2818, furmonertinib) [1]. It belongs to the aminopyrimidine class of irreversible EGFR inhibitors and retains potent activity against both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the acquired T790M resistance mutation while sparing wild-type EGFR [2].

AST5902 Mesylate: Why Generic EGFR TKI Substitution or Alternative Metabolites May Compromise Experimental and Therapeutic Outcomes


In preclinical research and clinical development, substituting AST5902 mesylate with its parent compound alflutinib or with other third-generation EGFR TKI metabolites (e.g., osimertinib's AZ7550) is not scientifically equivalent. AST5902 exhibits distinct pharmacokinetic properties, including a significantly longer terminal half-life and substantially lower cytochrome P450 3A4 (CYP3A4) induction liability compared to alflutinib [1]. Furthermore, unlike the osimertinib metabolite AZ7550, which demonstrates off-target inhibition of insulin-like growth factor 1 receptor (IGF1R; IC50 = 1.6 μM), AST5902 is believed to maintain the high EGFR mutant selectivity of its parent . These differences directly impact dosing strategy, drug-drug interaction risk, and target engagement fidelity.

Quantitative Evidence Differentiating AST5902 Mesylate from Alflutinib and Other EGFR TKI Metabolites


AST5902 Mesylate Exhibits a Significantly Longer Elimination Half-Life (t1/2) Than Its Parent Drug Alflutinib

In a human mass balance study following a single oral dose of 97.9 μCi/81.5 mg [14C]-furmonertinib mesylate to six healthy male volunteers, the mean terminal elimination half-life (t1/2) of AST5902 was 62.1 hours, compared to 37.2 hours for furmonertinib (alflutinib) [1]. This represents a 67% prolongation in t1/2 for the active metabolite relative to the parent drug.

Pharmacokinetics Drug Metabolism EGFR TKI

AST5902 Mesylate Demonstrates Markedly Weaker CYP3A4 Induction Potential Relative to Alflutinib

In vitro studies using primary human hepatocytes revealed that while alflutinib (AST2818) is a potent CYP3A4 inducer with an Emax fold-induction ranging from 9.24- to 11.2-fold and an EC50 of 0.25 μM for CYP3A4 mRNA expression, its principal metabolite AST5902 exhibited 'much weak CYP3A4 induction potential' in comparison [1]. The exact fold-induction for AST5902 was not quantified in the report, but the difference was described as substantial.

Drug-Drug Interactions CYP450 Induction Metabolism

AST5902 Contributes Approximately 1% to Total Plasma Radioactivity Following Oral [14C]-Furmonertinib Dosing

In a human mass balance study, after a single oral administration of [14C]-furmonertinib mesylate, the parent drug and active metabolite AST5902 accounted for 1.68% and 0.97% of total radioactivity in plasma, respectively [1]. This quantifies the relative systemic exposure contribution of the metabolite to total drug-related material in circulation.

Mass Balance ADME Metabolite Exposure

AST5902 Mesylate Demonstrates Preclinical Intracranial Distribution, Supporting Utility in Brain Metastasis Models

Preclinical animal studies confirm that both furmonertinib (AST2818) and its active metabolite AST5902 exhibit 'excellent intracranial distribution' [1]. This property is attributed to the enhanced lipophilicity conferred by the trifluoroethoxy pyridine group present in the chemical structure of both molecules.

CNS Penetration Brain Metastasis EGFR NSCLC

High-Impact Research Applications for AST5902 Mesylate Based on Quantified Differentiation


In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of EGFR Inhibition in Xenograft Models

The longer half-life of AST5902 (62.1 h vs. 37.2 h for alflutinib) [1] and its reduced CYP3A4 induction liability [2] make it an advantageous tool compound for establishing sustained target engagement in murine xenograft studies. Researchers can achieve stable plasma concentrations with less frequent dosing, simplifying study logistics and reducing animal stress, while the lower risk of metabolic auto-induction ensures more predictable exposure-response relationships.

In Vitro Assessment of EGFR T790M Mutant Selectivity and Off-Target Kinase Profiling

AST5902 mesylate retains the high selectivity for EGFR-sensitizing and T790M resistance mutations characteristic of its parent drug, with minimal wild-type EGFR inhibition [3]. This profile makes it a valuable reference standard for profiling novel EGFR inhibitors or for use as a selective control in cellular assays (e.g., Ba/F3 cells expressing EGFR mutants). The compound's established LC-MS/MS detection range of 0.050–25.0 ng/mL in human plasma [4] also supports its use as an analytical standard in bioanalytical method development.

Preclinical Evaluation of Brain Metastasis Therapies Using Orthotopic or Intracranial NSCLC Models

The demonstrated intracranial distribution of AST5902 in preclinical species [5] positions this compound as a critical tool for studying EGFR-mutant NSCLC brain metastasis. Researchers can employ AST5902 mesylate to validate target engagement in the CNS and to benchmark the brain penetration of novel EGFR TKIs in comparative studies, leveraging its favorable CNS pharmacokinetic properties.

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